molecular formula C20H17ClN4O3S B12210274 5-chloro-N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-chloro-N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B12210274
M. Wt: 428.9 g/mol
InChI Key: KBYCSWGMSLHKNN-UHFFFAOYSA-N
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Description

“5-chloro-N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide” is a synthetic organic compound that belongs to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-chloro-N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines.

    Introduction of the carbazole moiety: This step involves the coupling of the pyrimidine core with 9-ethyl-9H-carbazole using a suitable coupling reagent.

    Sulfonylation: The methylsulfonyl group can be introduced using reagents like methylsulfonyl chloride under basic conditions.

    Amidation: The final step involves the formation of the carboxamide group through the reaction of the carboxylic acid derivative with an amine.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the carbazole moiety.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: The chlorine atom at the 5-position can be substituted with other nucleophiles.

    Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols, alcohols.

    Hydrolysis conditions: Acidic (HCl) or basic (NaOH) conditions.

Major Products

    Oxidation products: Oxidized derivatives of the carbazole moiety.

    Reduction products: Reduced forms of the nitro groups.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis products: Carboxylic acids and amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study enzyme interactions and receptor binding.

    Medicine: Potential therapeutic agent for diseases where enzyme inhibition is beneficial.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of “5-chloro-N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide” would depend on its target. Typically, such compounds act by:

    Inhibiting enzymes: Binding to the active site and preventing substrate access.

    Receptor modulation: Binding to receptors and altering their activity.

    Pathway interference: Disrupting specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-N-(9-ethyl-9H-carbazol-3-yl)-2-(methylsulfonyl)pyrimidine-4-carboxamide: can be compared with other pyrimidine derivatives such as:

Uniqueness

  • Structural uniqueness : The combination of the carbazole moiety with the pyrimidine core and the specific substitutions make it unique.
  • Functional uniqueness : Its specific interactions with biological targets and its potential applications in various fields.

Properties

Molecular Formula

C20H17ClN4O3S

Molecular Weight

428.9 g/mol

IUPAC Name

5-chloro-N-(9-ethylcarbazol-3-yl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C20H17ClN4O3S/c1-3-25-16-7-5-4-6-13(16)14-10-12(8-9-17(14)25)23-19(26)18-15(21)11-22-20(24-18)29(2,27)28/h4-11H,3H2,1-2H3,(H,23,26)

InChI Key

KBYCSWGMSLHKNN-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C=C(C=C2)NC(=O)C3=NC(=NC=C3Cl)S(=O)(=O)C)C4=CC=CC=C41

Origin of Product

United States

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